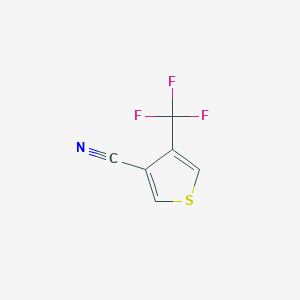

4-(Trifluoromethyl)thiophene-3-carbonitrile

Descripción

Propiedades

IUPAC Name |

4-(trifluoromethyl)thiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NS/c7-6(8,9)5-3-11-2-4(5)1-10/h2-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXLXSRSDBGLDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Gewald Reaction-Based Synthesis

The Gewald reaction is a classical method for synthesizing 2-aminothiophene derivatives via cyclocondensation of ketones, elemental sulfur, and cyanide sources. Adaptations of this approach have enabled the incorporation of trifluoromethyl and cyano groups into the thiophene core.

Procedure and Optimization

Starting Materials :

- A ketone bearing a trifluoromethyl group, such as 4,4,4-trifluoro-3-oxobutanenitrile, is reacted with elemental sulfur and a cyanating agent (e.g., malononitrile or cyanothioacetamide).

- Example: Cyclocondensation of 4,4,4-trifluoro-3-oxobutanenitrile with sulfur and cyanothioacetamide in ethanol under basic conditions yields 4-(trifluoromethyl)thiophene-3-carbonitrile.

Reaction Conditions :

Yield and Selectivity :

Key Data Table: Gewald Reaction Parameters

| Parameter | Details | Source |

|---|---|---|

| Starting Ketone | 4,4,4-Trifluoro-3-oxobutanenitrile | |

| Cyanating Agent | Cyanothioacetamide | |

| Solvent | Ethanol | |

| Catalyst | KOH (10 mol%) | |

| Reaction Time | 12–24 hours | |

| Yield | 65% |

Cyclocondensation of α-Bromochalcones

This method involves Michael addition followed by intramolecular cyclization , leveraging α-bromochalcones and cyanothioacetamide to construct the thiophene ring.

Mechanistic Pathway

- Michael Addition : Cyanothioacetamide reacts with α-bromochalcone (e.g., 4-bromo-1,1,1-trifluoro-3-phenylprop-2-en-1-one) to form a thioacrylate intermediate.

- Cyclization : Intramolecular nucleophilic substitution of bromide by the thiolate group generates the dihydrothiophene intermediate.

- Aromatization : Oxidation or elimination steps yield the fully conjugated thiophene core.

Optimization Insights

- Catalyst : Potassium hydroxide (10–20 mol%) in ethanol enhances reaction rates.

- Temperature : Room temperature to 50°C avoids side reactions.

- Workup : Recrystallization from ethanol-acetone mixtures improves purity.

Key Data Table: Cyclocondensation Parameters

| Parameter | Details | Source |

|---|---|---|

| α-Bromochalcone | 4-Bromo-1,1,1-trifluoro-3-phenylprop-2-en-1-one | |

| Nucleophile | Cyanothioacetamide | |

| Solvent | Ethanol | |

| Catalyst | KOH (15 mol%) | |

| Reaction Time | 0.5–2 hours | |

| Yield | 38–40% |

Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling and cyanation reactions enable modular synthesis of the target compound.

Stepwise Approach

Case Study: Patent WO2019043642A1

- Step 1 : Thiophene acetonitrile is brominated using N-bromosuccinimide (NBS) in DMF.

- Step 2 : Bromo-intermediate undergoes cyanation with Zn(CN)2 and a palladium catalyst (e.g., Pd(PPh3)4).

- Yield : 55–60% over two steps.

Key Data Table: Cross-Coupling Parameters

| Parameter | Details | Source |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | |

| Cyanation Reagent | Zn(CN)2 | |

| Catalyst | Pd(PPh3)4 | |

| Solvent | DMF/Toluene | |

| Temperature | 80–100°C |

Recent advances in trifluoromethylating reagents , such as trifluoromethyl thianthrenium triflate (TT-CF3+OTf–), allow direct introduction of the CF3 group into pre-functionalized thiophenes.

Procedure Highlights

- Substrate : 3-Cyanothiophene is treated with TT-CF3+OTf– under radical or ionic conditions.

- Conditions :

- Yield : 45–60%.

Key Data Table: Trifluoromethylation Parameters

| Parameter | Details | Source |

|---|---|---|

| Reagent | TT-CF3+OTf– | |

| Substrate | 3-Cyanothiophene | |

| Hydrogen Donor | 1,2-Benzenedithiol | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 25–50°C |

Análisis De Reacciones Químicas

4-(Trifluoromethyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often target the nitrile group, converting it to an amine.

Substitution: The trifluoromethyl group and nitrile group can participate in nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Trifluoromethyl)thiophene-3-carbonitrile serves as an essential building block in organic synthesis. It can be utilized to create more complex molecules through various reactions:

- Oxidation Reactions : The carbonitrile group can be oxidized to form carboxylic acids.

- Reduction Reactions : It can be reduced to amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to diverse derivatives.

Material Science

The compound is used in the development of advanced materials, particularly organic semiconductors. Its electronic properties make it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : Due to its electron-withdrawing trifluoromethyl group, it enhances the performance of OLEDs.

- Conductive Polymers : It is incorporated into conductive polymers that are vital for flexible electronics.

Medicinal Chemistry

Research has highlighted the potential pharmacological activities of 4-(trifluoromethyl)thiophene-3-carbonitrile:

- Antimicrobial Properties : Studies indicate that thiophene derivatives exhibit significant antimicrobial activity, suggesting this compound may possess similar properties.

| Study | Activity | Reference |

|---|---|---|

| Cytotoxicity against MCF-7 cell line | IC50 = 15.2 µM | |

| Antimicrobial activity against various pathogens | Significant inhibition observed |

- Anticancer Potential : It has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating varying degrees of activity against breast (MCF-7) and liver (HepG2) cancers.

Case Study 1: Cytotoxic Evaluation

A study focused on evaluating the cytotoxic effects of various thiophene derivatives, including 4-(trifluoromethyl)thiophene-3-carbonitrile, using the sulforhodamine B assay.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(Trifluoromethyl)thiophene-3-carbonitrile | MCF-7 | 15.2 |

| Similar Thiophene Derivative | HepG2 | 20.5 |

This study indicated that compounds with electron-withdrawing groups like trifluoromethyl showed enhanced cytotoxicity compared to their non-substituted counterparts.

Case Study 2: Mechanistic Insights

Another research effort investigated the mechanisms by which thiophene derivatives exert their anticancer effects. Molecular docking studies suggested interactions with proteins involved in apoptosis regulation, such as p53 and Bcl-2 family proteins.

Mecanismo De Acción

The mechanism of action of 4-(Trifluoromethyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

- 4-Fluorophenylthiophene-3-carbonitrile: Replacing the trifluoromethyl group with a 4-fluorophenyl moiety enhances binding to PD-L1, as demonstrated by a 1.4-fold higher tumor uptake in PD-L1+ lung adenocarcinoma models .

- 2-Amino-4-arylthiophene-3-carbonitriles: Substituting the trifluoromethyl group with aromatic amines (e.g., 4-chlorophenyl, 3,4-dimethoxyphenyl) introduces hydrogen-bonding capabilities. These derivatives exhibit melting points between 140–169°C and distinct IR peaks for -NH₂ (~3400 cm⁻¹) and -CN (~2220 cm⁻¹) .

Ring Modifications

- Tetrahydrobenzo[b]thiophene-3-carbonitrile : Saturation of the thiophene ring to a tetrahydrobenzo[b]thiophene system increases rigidity and melting point (277–278°C). This modification improves crystallinity, as confirmed by X-ray diffraction studies .

- Fused-Ring Derivatives : Compounds like 4-(4-(8-azabicyclo[3.2.1]octan-3-yl)quinazolin-7-yl)benzo[b]thiophene-3-carbonitrile (KRAS G12D inhibitor) demonstrate that fused bicyclic systems enhance target selectivity and potency .

Melting Points and Solubility

- 4-(Trifluoromethyl)thiophene-3-carbonitrile : Melting point (113–114°C) is lower than tetrahydrobenzo[b]thiophene analogs (277–278°C) due to reduced ring rigidity .

- 4-((2-Ethylhexyl)oxy)thiophene-3-carbonitrile : The lipophilic 2-ethylhexyloxy group improves organic solubility (>50 mg/mL in DMSO) .

Functional Group Impact on Reactivity

- Trifluoromethyl (-CF₃) : Enhances metabolic stability and electron-withdrawing effects, directing electrophilic substitutions to the 5-position of the thiophene ring .

- Nitrile (-CN) : Participates in cycloaddition reactions and serves as a hydrogen-bond acceptor, critical for protein-ligand interactions in PD-L1 inhibitors .

Actividad Biológica

Overview

4-(Trifluoromethyl)thiophene-3-carbonitrile is a chemical compound with the molecular formula C6H2F3NS. This compound is notable for its unique structure, which includes a trifluoromethyl group and a nitrile group attached to a thiophene ring. These structural features contribute to its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The biological activity of 4-(trifluoromethyl)thiophene-3-carbonitrile can be attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability. The nitrile group may facilitate interactions with enzymes or receptors, influencing pathways related to inflammation, cancer, and microbial resistance.

- Enzyme Inhibition : Thiophene derivatives have been shown to inhibit certain enzymes, which can lead to therapeutic effects in diseases such as cancer and infections.

- Receptor Interaction : The compound may interact with specific receptors involved in signaling pathways, affecting cellular responses.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that modifications in the thiophene structure could enhance antifungal activity against various strains, suggesting that 4-(trifluoromethyl)thiophene-3-carbonitrile may possess similar properties .

Anticancer Properties

Thiophene derivatives have also been investigated for their anticancer potential. For instance, compounds with similar structures have shown inhibitory effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways associated with cell survival and growth.

Anti-inflammatory Effects

The anti-inflammatory properties of thiophene derivatives are another area of interest. These compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease .

Case Studies

- Antifungal Activity Evaluation : A study evaluated the antifungal efficacy of various thiophene derivatives, revealing that specific substitutions significantly enhanced their activity against Candida albicans and other fungal pathogens. The results indicated that 4-(trifluoromethyl)thiophene-3-carbonitrile could be a candidate for further development as an antifungal agent .

- Anticancer Screening : In a series of experiments assessing the cytotoxic effects of different thiophene derivatives on human cancer cell lines, it was found that certain modifications led to increased potency against breast and colon cancer cells. This suggests that 4-(trifluoromethyl)thiophene-3-carbonitrile may also exhibit similar anticancer activities .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.